3-Aminopentane-2,4-dione hydrochloride

描述

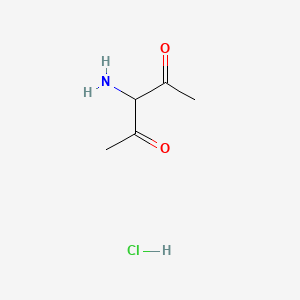

Structure

3D Structure of Parent

属性

IUPAC Name |

3-aminopentane-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-3(7)5(6)4(2)8;/h5H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBCBDIHXZRFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501986 | |

| Record name | 3-Aminopentane-2,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-20-0 | |

| Record name | NSC20131 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminopentane-2,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2,4-pentanedione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminopentane 2,4 Dione Hydrochloride

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the amino group and form the hydrochloride salt in a streamlined process, often starting from readily available materials.

Amine Condensation Reactions

A plausible, though not extensively documented, direct route to 3-aminopentane-2,4-dione (B116643) involves the condensation of a suitable nitrogen source with a precursor that can readily accept an amino group. While specific examples for 3-aminopentane-2,4-dione are not prevalent in the reviewed literature, analogous reactions with similar diones suggest the theoretical possibility of such a condensation.

Reactions Involving Hydrochloric Acid Treatment

Hydrochloric acid plays a crucial role in the final step of many synthetic pathways, leading to the formation of the stable hydrochloride salt of 3-aminopentane-2,4-dione. The free amino-dione is typically treated with a solution of hydrochloric acid (e.g., in an organic solvent like ethanol (B145695) or diethyl ether) to precipitate the desired hydrochloride salt. This not only aids in purification but also enhances the stability of the compound.

Precursor-Based Synthesis Routes

These routes involve the synthesis of an intermediate compound that is subsequently converted to 3-aminopentane-2,4-dione hydrochloride. This multi-step approach often allows for better control over the reaction and purification of the final product.

Hydrogenation of α-Oximinoketones

A significant and well-established method for the synthesis of α-amino ketones is the reduction of the corresponding α-oximinoketones. In the context of 3-aminopentane-2,4-dione, the precursor would be 3-(hydroxyimino)pentane-2,4-dione. This precursor can be synthesized by the nitrosation of pentane-2,4-dione.

The subsequent step involves the catalytic hydrogenation of the oxime group to an amino group. Various catalysts can be employed for this reduction, with palladium-on-carbon (Pd/C) being a common choice. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The general reaction scheme is as follows:

Pentane-2,4-dione + Nitrosating Agent → 3-(Hydroxyimino)pentane-2,4-dione 3-(Hydroxyimino)pentane-2,4-dione + H₂/Catalyst → 3-Aminopentane-2,4-dione

Following the reduction, treatment with hydrochloric acid yields the final hydrochloride salt.

Table 1: Catalysts for Hydrogenation of α-Oximinoketones

| Catalyst | Typical Reaction Conditions |

| Palladium on Carbon (Pd/C) | Hydrogen gas, various solvents (e.g., ethanol, acetic acid) |

| Platinum(IV) oxide (PtO₂) | Hydrogen gas, acidic or neutral solvents |

| Raney Nickel (Raney Ni) | Hydrogen gas, various solvents |

Conversion from Related Amino Ketones

While less direct, it is theoretically possible to synthesize this compound from other related amino ketones through functional group transformations. However, specific and practical examples of this approach for the target compound are not well-documented in scientific literature.

Optimization of Synthetic Pathways

The efficiency and yield of the synthesis of this compound can be influenced by several factors. Optimization of the synthetic pathway is crucial for achieving high purity and yield.

Key parameters for optimization in the hydrogenation of 3-(hydroxyimino)pentane-2,4-dione include:

Catalyst Selection and Loading: The choice of catalyst (e.g., Pd/C, PtO₂) and its concentration can significantly impact the reaction rate and selectivity.

Hydrogen Pressure: Varying the pressure of hydrogen gas can influence the efficiency of the reduction.

Solvent: The choice of solvent can affect the solubility of the reactants and the activity of the catalyst.

Temperature: Reaction temperature is a critical parameter that needs to be controlled to ensure complete reaction without promoting side reactions.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for completion.

For the final salt formation step, the concentration of hydrochloric acid and the choice of solvent for precipitation are important for obtaining a pure, crystalline product.

Table 2: Summary of Synthetic Precursors

| Precursor | Synthetic Route |

| 3-(Hydroxyimino)pentane-2,4-dione | Hydrogenation of the oxime group |

| 3-Chloropentane-2,4-dione | Nucleophilic substitution with an amine source (theoretical) |

Reaction Conditions and Parameter Analysis

The formation of 3-aminopentane-2,4-dione from acetylacetone (B45752) and ammonia (B1221849) is a condensation reaction. The conditions for this synthesis can be manipulated to optimize the yield and purity of the resulting enaminone.

A common and straightforward method involves the direct reaction of acetylacetone with aqueous ammonia. The slow addition of concentrated ammonia to acetylacetone can result in the formation of a white precipitate, the ammonium (B1175870) salt, which is accompanied by an exothermic reaction. sciencemadness.org Upon standing at room temperature for an extended period (e.g., 24 hours) or by heating, this intermediate dissolves to form a yellow solution of 4-aminopent-3-en-2-one, the enamine tautomer of 3-aminopentane-2,4-dione. sciencemadness.org Heating the mixture on a steam bath can accelerate this process. sciencemadness.org

The reaction parameters, such as temperature, reaction time, and solvent, play a crucial role in the efficiency of the synthesis. While the reaction can proceed at room temperature, elevated temperatures can significantly reduce the reaction time. sciencemadness.org The choice of solvent also influences the reaction. While aqueous ammonia is commonly used, other solvents may be employed depending on the specific synthetic strategy. The subsequent formation of the hydrochloride salt is typically achieved by treating the resulting 3-aminopentane-2,4-dione with hydrochloric acid.

The table below summarizes the general reaction conditions for the synthesis of 3-aminopentane-2,4-dione from acetylacetone and ammonia.

| Parameter | Condition | Outcome |

| Reactants | Acetylacetone, Concentrated Ammonia | Formation of 4-aminopent-3-en-2-one |

| Temperature | Room Temperature or Heating (e.g., steam bath) | Heating accelerates the reaction |

| Reaction Time | Several hours to a day at room temperature | Shorter with heating |

| Intermediate | Ammonium salt (white precipitate) | Forms upon initial mixing |

| Product (free base) | 4-aminopent-3-en-2-one (yellow solution) | Tautomer of 3-aminopentane-2,4-dione |

| Final Product | This compound | Formed by addition of HCl |

Catalyst Systems in Amination Processes

While the direct reaction of acetylacetone with ammonia can proceed without a catalyst, various catalytic systems have been developed for the amination of carbonyl compounds, which are relevant to the synthesis of 3-aminopentane-2,4-dione and its derivatives. These catalysts can improve reaction rates, yields, and selectivity under milder conditions.

Reductive amination of ketones with ammonia is a prominent method for synthesizing primary amines. nih.gov Homogeneous catalysts, often based on transition metals, have been explored for this purpose. For instance, rhodium and iridium complexes have been shown to catalyze the reductive amination of aldehydes and ketones. nih.gov Supported metal heterogeneous catalysts, such as those containing ruthenium, are also effective for the direct amination of alcohols with ammonia, a process that involves an in-situ oxidation to a carbonyl intermediate. researchgate.net

Copper-based catalyst systems have also been employed for the amination of aryl halides with ammonia. For example, the combination of [Cu(acac)₂] (copper(II) acetylacetonate) with 2,4-pentanedione as a ligand and a base like Cs₂CO₃ has been used to couple aryl iodides and bromides with aqueous ammonia. nih.gov This highlights the utility of metal-ligand systems in facilitating C-N bond formation.

The following table provides an overview of catalyst systems applicable to amination reactions relevant to the synthesis of 3-aminopentane-2,4-dione.

| Catalyst System | Reactants | Reaction Type | Notes |

| Rhodium complexes | Aldehydes/Ketones, Ammonia, H₂ | Reductive Amination | Homogeneous catalysis |

| Iridium complexes | α-Keto acids, Ammonia | Reductive Amination | Forms α-amino acids |

| Supported Ruthenium | Alcohols, Ammonia | Direct Amination | Heterogeneous catalysis |

| [Cu(acac)₂] / 2,4-pentanedione | Aryl halides, Ammonia | Cross-coupling | Forms monoarylamines |

These catalytic approaches offer alternative strategies for the synthesis of aminodicarbonyl compounds, potentially allowing for milder reaction conditions and broader substrate scopes compared to the direct uncatalyzed reaction.

Chemical Reactivity and Transformation Pathways of 3 Aminopentane 2,4 Dione Hydrochloride

Reactions of the Amino Group

The primary amino group in 3-aminopentane-2,4-dione (B116643) hydrochloride serves as a nucleophilic center and is susceptible to reactions with various electrophiles. Its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl groups.

Oxidation Reactions and Oxo Derivative Formation

While specific studies on the direct oxidation of 3-aminopentane-2,4-dione to its corresponding oxo derivative are not extensively detailed in the available literature, the general principles of amine oxidation suggest that it can be converted to an imine under controlled conditions. The presence of the β-dicarbonyl framework may influence the stability and further reactivity of the resulting imine.

Nucleophilic Additions

The amino group readily participates in nucleophilic addition reactions. For instance, it can react with aldehydes and ketones to form Schiff bases (imines). This reactivity is a cornerstone of many synthetic applications, particularly in the construction of more complex molecular architectures. The reaction proceeds via a condensation mechanism, where the nucleophilic amine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

Reactions of the Diketone Moiety

The 1,3-dicarbonyl system in 3-aminopentane-2,4-dione is characterized by the acidic nature of the α-hydrogen and its existence in a tautomeric equilibrium between the keto and enol forms.

Tautomerism and Enolization Studies

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Polar solvents generally favor the keto form, while non-polar solvents favor the enol form. | Polar solvents can solvate the carbonyl groups of the keto form more effectively. Non-polar solvents do not disrupt the intramolecular hydrogen bond of the enol form. |

| Temperature | Higher temperatures can shift the equilibrium. The direction of the shift depends on the thermodynamics of the specific system. | Changes in enthalpy and entropy of the tautomerization process. |

| Substituents | Electron-withdrawing groups can influence the acidity of the α-hydrogen and the stability of the enol form. | Alteration of the electronic properties of the dicarbonyl system. |

| Intramolecular Hydrogen Bonding | Stabilizes the enol form. | Formation of a stable six-membered ring-like structure. libretexts.org |

Condensation Reactions

The active methylene (B1212753) group of the diketone moiety can participate in condensation reactions with various electrophiles, such as aldehydes and ketones. A classic example is the Knoevenagel condensation, where the β-dicarbonyl compound reacts with an aldehyde in the presence of a basic catalyst to form an α,β-unsaturated product. These reactions are fundamental in carbon-carbon bond formation.

Heteroannulation Reactions

The dual functionality of 3-aminopentane-2,4-dione hydrochloride makes it a particularly useful synthon for the construction of heterocyclic rings, a process known as heteroannulation. The diketone moiety provides a 1,3-dielectrophilic unit that can react with various dinucleophiles to form five- or six-membered rings.

A prominent application is in the synthesis of pyrazoles. The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives is a well-established method for preparing pyrazoles, often referred to as the Knorr pyrazole (B372694) synthesis. chim.itmdpi.comnih.govorganic-chemistry.org In this reaction, the hydrazine undergoes a condensation reaction with both carbonyl groups of the diketone, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

Similarly, 3-aminopentane-2,4-dione can be utilized in the synthesis of pyrimidines. The condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as guanidine (B92328) or urea (B33335), is a common strategy for constructing the pyrimidine (B1678525) ring. bu.edu.egnih.govorganic-chemistry.orgresearchgate.net The reaction proceeds through the formation of a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the aromatic pyrimidine.

Furthermore, the reaction of 1,3-dicarbonyl compounds with o-phenylenediamines can lead to the formation of benzodiazepines, a class of seven-membered heterocyclic compounds with significant pharmacological applications. mdpi.comgoogle.comrsc.org

Table 2: Heterocyclic Systems Synthesized from β-Dicarbonyl Precursors

| Heterocycle | Dinucleophilic Reagent | General Reaction Name |

| Pyrazole | Hydrazine and its derivatives | Knorr Pyrazole Synthesis |

| Pyrimidine | Guanidine, Urea, Amidines | Pyrimidine Synthesis |

| Pyrrole (B145914) | Primary amines or ammonia (B1221849) | Paal-Knorr Pyrrole Synthesis |

| Benzodiazepine | o-Phenylenediamine | Benzodiazepine Synthesis |

Formation of Imidazolinones and Thiones with Isocyanates/Isothiocyanates

The reaction of compounds containing an amino group with isocyanates and isothiocyanates is a well-established method for the synthesis of ureas and thioureas, respectively. These intermediates can subsequently undergo cyclization to form heterocyclic systems. In the case of amino acids, this reaction can lead to the formation of hydantoins (imidazolidine-2,4-diones) and thiohydantoins. nih.gov

While specific studies detailing the reaction of this compound with isocyanates to form imidazolinones are not prevalent in the reviewed literature, the general reactivity pattern of amino compounds with isocyanates suggests a plausible pathway. The initial step would involve the nucleophilic attack of the amino group of 3-aminopentane-2,4-dione on the electrophilic carbon of the isocyanate, forming a urea derivative. Subsequent intramolecular cyclization, likely involving one of the carbonyl groups of the pentanedione backbone, could theoretically lead to a substituted imidazolinone. However, acid hydrolysis of N-carbamoyl amino acid adducts has been shown to yield hydantoins, suggesting a potential route for cyclization under certain conditions. nih.gov

Similarly, the reaction with isothiocyanates would be expected to form a thiourea (B124793) intermediate. Cyclization of this intermediate would then yield an imidazolinethione. The formation of 2-thiohydantoins from the reaction of allyl isothiocyanate with amino acids has been documented, indicating that such cyclizations are feasible. nih.gov The reaction mechanism and rates are influenced by factors such as pH. nih.gov

Table 1: Potential Products from Reaction with Isocyanates/Isothiocyanates

| Reactant | Intermediate | Potential Cyclic Product |

|---|---|---|

| Isocyanate (R-N=C=O) | N-substituted urea | Imidazolinone derivative |

Cyclization Pathways

The 1,3-dicarbonyl moiety in 3-aminopentane-2,4-dione makes it an ideal substrate for various classical condensation reactions to form five- and six-membered heterocyclic rings.

Pyrazoles: The Knorr pyrazole synthesis is a fundamental reaction for the formation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.org The reaction of 3-aminopentane-2,4-dione with hydrazine or substituted hydrazines is expected to yield substituted pyrazoles. The amino group at the 3-position of the pentanedione would result in an amino-substituted pyrazole. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the substitution pattern on both the dicarbonyl compound and the hydrazine.

Pyrimidines: The Pinner synthesis provides a route to pyrimidine derivatives through the condensation of a 1,3-dicarbonyl compound with an amidine. bu.edu.eg By reacting 3-aminopentane-2,4-dione with various amidines, a range of substituted pyrimidines can be synthesized. The reaction involves the formation of a dihydropyrimidine intermediate which can then be aromatized. This method is a cornerstone in the synthesis of pyrimidines, a class of compounds with significant biological importance. bu.edu.eg

Table 2: Predicted Cyclization Products

| Reagent | Reaction Name | Resulting Heterocycle |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Knorr Pyrazole Synthesis | Amino-substituted pyrazole |

| Substituted Hydrazine (R-NH-NH₂) | Knorr Pyrazole Synthesis | N-substituted amino-pyrazole |

Other Significant Chemical Transformations

Beyond the formation of five- and six-membered heterocycles, the reactive nature of 3-aminopentane-2,4-dione allows for other chemical transformations. The amino group can undergo various reactions typical of primary amines. Furthermore, the enolizable β-dicarbonyl system can participate in a variety of reactions.

The presence of the amino group on the backbone of the β-diketone can influence the reactivity of the carbonyl groups and the central carbon atom. This can lead to different reaction outcomes compared to unsubstituted pentane-2,4-dione. For instance, it can act as a precursor for the synthesis of more complex molecules and other heterocyclic systems, potentially including isoxazoles through reaction with hydroxylamine (B1172632), although specific literature on this transformation with the 3-amino substituted dione (B5365651) is not detailed. ijpras.com

Structural Elucidation and Spectroscopic Characterization of 3 Aminopentane 2,4 Dione Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-aminopentane-2,4-dione (B116643) hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, provide comprehensive structural details. It is important to note that this compound can exist in tautomeric forms, primarily the keto-enol and enamine-enone forms, which can influence the observed spectra. The hydrochloride salt form suggests that the amino group is protonated, which will also significantly affect the chemical shifts.

The ¹H NMR spectrum of 3-aminopentane-2,4-dione hydrochloride is expected to show distinct signals corresponding to the different types of protons in the molecule. The presence of the protonated amine (ammonium) group and the adjacent carbonyl groups will cause a downfield shift for the protons.

A predicted ¹H NMR spectrum would likely exhibit the following signals:

Methyl Protons (CH₃): A singlet corresponding to the six equivalent protons of the two methyl groups. Due to the electron-withdrawing effect of the adjacent carbonyl groups, this signal is expected to appear in the range of δ 2.0-2.5 ppm.

Methine Proton (CH): A singlet for the single proton at the C3 position. This proton is alpha to two carbonyl groups and a protonated amino group, leading to a significant downfield shift, likely in the region of δ 4.5-5.5 ppm.

Ammonium (B1175870) Protons (NH₃⁺): A broad singlet corresponding to the three protons of the ammonium group. The chemical shift of these protons is highly dependent on the solvent and concentration and can range from δ 7.0 to 9.0 ppm. The broadness of the peak is due to quadrupole broadening and exchange with trace amounts of water.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet | 6H |

| Methine (CH) | 4.5 - 5.5 | Singlet | 1H |

| Ammonium (NH₃⁺) | 7.0 - 9.0 | Broad Singlet | 3H |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The expected signals in the ¹³C NMR spectrum are:

Methyl Carbons (CH₃): A single resonance for the two equivalent methyl carbons, typically appearing in the range of δ 25-35 ppm.

Methine Carbon (CH): The carbon at the C3 position, being attached to the protonated amino group and positioned between two carbonyl groups, is expected to be significantly deshielded and appear in the range of δ 60-70 ppm.

Carbonyl Carbons (C=O): The two equivalent carbonyl carbons will show a signal in the highly downfield region characteristic of ketones, typically around δ 190-205 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 25 - 35 |

| Methine (CH) | 60 - 70 |

| Carbonyl (C=O) | 190 - 205 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment would show a correlation between the proton signal of the methine group (δ 4.5-5.5 ppm) and the methine carbon signal (δ 60-70 ppm). It would also correlate the methyl proton signal (δ 2.0-2.5 ppm) with the methyl carbon signal (δ 25-35 ppm). This directly links the protons to the carbons they are attached to.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

A correlation between the methyl protons and the carbonyl carbon, confirming the acetyl group structure.

A correlation between the methine proton and the carbonyl carbons, establishing the position of the amino group at C3.

A correlation between the methine proton and the methyl carbons.

These 2D NMR experiments provide definitive evidence for the structural assignment of this compound.

Mass Spectrometry (MS) Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

High-resolution mass spectrometry provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For the cation of 3-aminopentane-2,4-dione (the hydrochloride salt would typically be analyzed as the protonated base in the gas phase), the expected exact mass can be calculated.

The molecular formula of the free base is C₅H₉NO₂. The protonated molecule [M+H]⁺ would have the formula [C₅H₁₀NO₂]⁺.

Calculated Exact Mass for [C₅H₁₀NO₂]⁺: 116.0655 u

An experimental HRMS measurement close to this calculated value would confirm the elemental composition of the molecule.

The fragmentation pattern in the mass spectrum would likely involve the loss of small neutral molecules. Common fragmentation pathways for β-dicarbonyl compounds and amines include:

Loss of a methyl group (-CH₃): Leading to a fragment ion at m/z 101.

Loss of an acetyl group (-COCH₃): Resulting in a fragment at m/z 73.

Cleavage of the C-C bond adjacent to the amine: This could lead to various smaller fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

N-H Stretching: The stretching vibrations of the ammonium group (NH₃⁺) typically appear as a broad band in the region of 3000-2500 cm⁻¹. This broadness is due to hydrogen bonding.

C-H Stretching: The stretching vibrations of the methyl C-H bonds will appear just below 3000 cm⁻¹, typically in the range of 2950-2850 cm⁻¹.

C=O Stretching: The stretching vibration of the two carbonyl groups is expected to give a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. The presence of two carbonyl groups might lead to a splitting of this peak.

N-H Bending: The bending vibrations of the ammonium group typically appear around 1600-1500 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Ammonium (NH₃⁺) | Stretching | 3000 - 2500 | Strong, Broad |

| Alkyl (C-H) | Stretching | 2950 - 2850 | Medium |

| Carbonyl (C=O) | Stretching | 1725 - 1700 | Strong, Sharp |

| Ammonium (NH₃⁺) | Bending | 1600 - 1500 | Medium |

These predicted spectroscopic data provide a comprehensive profile for the structural characterization of this compound.

Derivatives and Analogues of 3 Aminopentane 2,4 Dione Hydrochloride

Synthesis of Substituted 3-Aminopentane-2,4-dione (B116643) Analogues

The synthesis of analogues substituted at the C3 position of the pentane-2,4-dione core is a primary strategy for creating derivatives. While the parent 3-aminopentane-2,4-dione provides a key starting point, many synthetic routes focus on first substituting the C3 position of pentane-2,4-dione (acetylacetone) and then introducing the amino group, or vice-versa.

General procedures for creating 3-substituted pentane-2,4-diones often involve the generation of an enolate from acetylacetone (B45752), followed by reaction with an electrophile. unirioja.es For instance, C-alkylation can be achieved by reacting the sodium or thallium enolates of β-dicarbonyl compounds with alkyl iodides. unirioja.es Phase transfer catalysis has also been employed to achieve moderate yields in such alkylations. unirioja.es Similarly, arylation can be accomplished using aryl iodides in the presence of a copper(I) iodide catalyst. unirioja.es

Another common precursor for these syntheses is 3-chloropentane-2,4-dione, which can be prepared by reacting acetylacetone with sulfuryl chloride. unirioja.es This chlorinated intermediate can then undergo substitution reactions. For example, 3-bromopentane-2,4-dione (B1269506), prepared by treating acetylacetone with N-Bromosuccinimide (NBS), is a key intermediate for synthesizing various heterocyclic systems. researchgate.net

These substituted diketones are valuable intermediates for preparing more complex molecules, including pyrazoles and isoxazoles, which have applications in fields like liquid crystals. unirioja.es

Table 1: Examples of C3-Substituted Pentane-2,4-dione Synthesis Methods This table is interactive. Click on the headers to sort.

| Precursor | Reagent(s) | Type of Reaction | Product Type |

|---|---|---|---|

| Pentane-2,4-dione | Sodium/Thallium base, Alkyl Iodide | C-Alkylation | 3-Alkyl-pentane-2,4-dione |

| Pentane-2,4-dione | CuI, Aryl Iodide | C-Arylation | 3-Aryl-pentane-2,4-dione |

| Pentane-2,4-dione | Sulfuryl chloride | Halogenation | 3-Chloro-pentane-2,4-dione |

Functionalization at the Amino Position

The primary amino group of 3-aminopentane-2,4-dione is a key site for functionalization, allowing for the attachment of a wide variety of substituents through acylation, alkylation, and other nitrogen-centered reactions. These modifications can significantly alter the molecule's chemical and physical properties.

A common method for functionalizing primary amines is acylation. This can be achieved by reacting the amine with acylating agents like acid anhydrides or acid chlorides. nih.gov For example, treatment with various acid anhydrides can introduce corresponding acyl groups to the nitrogen atom. nih.gov The use of protected β-alaninyl chloride, followed by deprotection with hydrazine (B178648) hydrate, demonstrates a method to introduce an aminoacyl group, effectively creating a peptide-like linkage. nih.gov Phthaloyl-protected amino acid chlorides have proven to be efficient for coupling to sterically and electronically demanding amines. nih.gov

Another route for functionalization is the formation of urea (B33335) derivatives. This can be accomplished by treating the amino group with an isocyanate, such as ethyl isocyanate (EtNCO), to yield the corresponding N-substituted urea. nih.gov These reactions provide a straightforward way to introduce carbamoyl (B1232498) moieties.

Modifications of the Diketone Framework

The β-diketone framework is reactive and serves as a precursor for a multitude of heterocyclic compounds. The most general procedure for this type of modification involves condensation reactions with binucleophiles. unirioja.es

The reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a classic and efficient method for the synthesis of pyrazoles. unirioja.esresearchgate.net Similarly, reacting the diketone with hydroxylamine (B1172632) yields isoxazoles. unirioja.es These reactions transform the linear diketone structure into a five-membered aromatic heterocycle. The substituents on the original diketone framework become substituents on the resulting heterocyclic ring.

The diketone moiety can also participate in Knoevenagel condensation reactions, particularly if the C3 position is unsubstituted or bears groups that maintain the acidity of the C3 proton. mdpi.com This reaction involves the condensation of the active methylene (B1212753) group with aldehydes or ketones. mdpi.com Furthermore, the diketone structure is a key component in multicomponent reactions, which allow for the construction of complex molecular architectures in a single step. researchgate.net

Chiral Derivatives and Enantioselective Synthesis

The creation of chiral derivatives of 3-aminopentane-2,4-dione can be approached by introducing stereocenters through enantioselective synthesis. While specific enantioselective syntheses starting directly from 3-aminopentane-2,4-dione are not extensively detailed, general strategies in asymmetric synthesis can be applied to its derivatives.

Chiral N-heterocycles, such as piperidines and tetrahydroisoquinolines, are privileged structures in medicinal chemistry. nih.govnih.gov Asymmetric copper-catalyzed cyclization reactions represent a powerful method for preparing such chiral structures with high enantioselectivity. nih.gov For example, an enantioselective cyclizative aminoboration using a chiral copper catalyst can produce 2,3-cis-disubstituted piperidines. nih.gov This highlights how metal-catalyzed asymmetric reactions can be used to build complex chiral frameworks.

Another strategy involves intramolecular cyclization reactions catalyzed by chiral organocatalysts. For instance, a chiral thiourea (B124793) catalyst can be used for the enantioselective intramolecular Michael-type cyclization to construct chiral 3-nitro-4-chromanones. rsc.org Such methodologies could potentially be adapted to derivatives of 3-aminopentane-2,4-dione where the amino or diketone moiety is tethered to a pro-chiral substrate, allowing for the enantioselective formation of cyclic derivatives. The development of enantiopure macrocyclic arenes that exhibit enantioselective recognition towards chiral guests further underscores the importance of chirality in molecular design. mdpi.com

Bio-Inspired Derivatives and Structural Scaffolds

The 3-aminopentane-2,4-dione core can be incorporated into larger, bio-inspired molecules and structural scaffolds designed for specific biological applications. The combination of a reactive diketone and a functionalizable amino group makes it a versatile building block.

Bioactive scaffolds often feature nitrogen-containing bicyclic systems, such as imidazo[1,2-α]pyridines, which are found in several marketed drugs. researchgate.net The synthesis of such structures can utilize substituted pentane-2,4-diones as starting materials. researchgate.net For example, 3-bromopentane-2,4-dione can be reacted with 2-aminopyridine (B139424) to initiate the formation of an imidazopyridine core. researchgate.net

Another approach involves using rigid, three-dimensional scaffolds like adamantane (B196018) to create multifunctional derivatives. researchgate.net The adamantane core, known for its biocompatibility and low toxicity, can be functionalized and used as a scaffold for the presentation of bioactive peptides or other functional groups. researchgate.net A derivative of 3-aminopentane-2,4-dione could be attached to such a scaffold to explore its potential in drug delivery or as part of a larger bioactive construct. The development of novel chemotypes, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives for opioid receptor modulation, illustrates the continuous search for new structural scaffolds in medicinal chemistry. nih.gov Furthermore, bio-inspired total syntheses of complex natural products often reveal novel molecular architectures and reaction pathways, such as bifurcating [4+2] cycloadditions, which can inspire the design of new derivatives. rsc.org

Theoretical and Computational Investigations

Quantum Mechanical Studies

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Electronic structure analysis of 3-Aminopentane-2,4-dione (B116643) hydrochloride would focus on how the distribution of electrons defines the molecule's chemical characteristics. A primary area of investigation for β-diketones is the phenomenon of keto-enol tautomerism. For 3-Aminopentane-2,4-dione, the presence of the amino group introduces the possibility of an enamine-keto tautomer, which is stabilized by a strong intramolecular hydrogen bond.

Table 1: Illustrative Parameters from a DFT-Based Electronic Structure Analysis This table represents typical data that would be generated from a quantum mechanical study; specific values for 3-Aminopentane-2,4-dione hydrochloride are not available in published literature.

| Calculated Property | Description | Significance |

| Relative Tautomer Energies (ΔG) | The difference in Gibbs free energy between the keto, enol, and enamine tautomers. | Predicts the most stable tautomeric form under given conditions (gas phase, solvent). |

| Electron Density Distribution | A 3D map showing regions of high and low electron concentration. | Reveals the location of covalent bonds and lone pairs, and indicates bond polarity. |

| Electrostatic Potential (ESP) Map | A map of the electrostatic potential on the electron density surface. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity. |

| Mulliken/NBO Atomic Charges | Calculated partial charges on each atom in the molecule. | Quantifies the polarity of bonds and the effect of substituent groups (e.g., -NH3+). |

| Dipole Moment | The overall measure of molecular polarity. | Influences intermolecular interactions and solubility. |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The energies and shapes of these orbitals, particularly the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity and electronic properties.

For this compound, QM calculations would determine the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more easily excited and more reactive. Analysis of the spatial distribution of the HOMO and LUMO would reveal which parts of the molecule are involved in electron donation (HOMO, typically nucleophilic) and electron acceptance (LUMO, typically electrophilic). This information is vital for predicting how the molecule will interact with other chemical species and its potential role in chemical reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. Unlike QM methods that focus on static electronic properties, MD provides insight into the dynamic behavior, conformational changes, and thermodynamic properties of a system.

An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with solvent molecules like water, to mimic solution conditions. The simulation would calculate the forces between atoms using a force field (a set of parameters describing potential energy) and solve Newton's equations of motion to track the trajectory of each atom over a set period.

Such simulations could be used to:

Explore Conformational Landscapes: Identify the most stable and frequently adopted three-dimensional shapes of the molecule in solution.

Study Solvation Effects: Analyze how solvent molecules arrange around the solute and the nature of the hydrogen bonding network between the molecule and the solvent.

Investigate Ion Pairing: Examine the dynamics of the interaction between the protonated amine (R-NH3+) and the chloride (Cl-) ion in solution, determining whether they exist as a tight ion pair or as solvent-separated ions.

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological or chemical activity. Computational modeling is a key component of modern SAR, allowing for the prediction of activity for new, unsynthesized analogs.

A computational SAR study on this compound would begin by defining a specific activity of interest (e.g., enzyme inhibition, antimicrobial potency). A library of virtual analogs would then be created by systematically modifying the parent structure. For instance, modifications could include:

Altering the alkyl groups on the acetyl moieties (e.g., replacing methyl with ethyl or trifluoromethyl).

Substituting the central amino group with other functional groups.

Introducing substituents onto the carbon backbone.

For each analog, computational methods would be used to calculate a set of molecular descriptors (properties like size, shape, lipophilicity, and electronic parameters). These descriptors would then be used to build a quantitative structure-activity relationship (QSAR) model, which is a mathematical equation that links the descriptors to the observed or predicted activity. Such models can then be used to predict the activity of novel compounds and guide the synthesis of more potent analogs.

Spectroscopic Property Prediction and Validation

Computational chemistry is widely used to predict various types of molecular spectra, which can be invaluable for interpreting experimental data and confirming molecular structures.

For this compound, DFT calculations can predict key spectroscopic properties:

Infrared (IR) and Raman Spectra: Calculations can determine the vibrational frequencies of the molecule. The predicted spectrum shows the position and intensity of absorption bands corresponding to specific bond stretches and bends (e.g., C=O stretch, N-H bend, C-N stretch). Comparing the computed spectrum with an experimental one helps to confirm the structure and identify the dominant tautomer. Studies on acetylacetone (B45752) have shown that the OH stretching frequency is a sensitive probe of hydrogen bond strength.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predictions are highly useful for assigning peaks in experimental NMR spectra and confirming the connectivity of the molecule.

UV-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Vis region. This allows for the prediction of the λ_max (wavelength of maximum absorbance) and helps to understand the electronic nature of the molecule's chromophore.

Table 2: Computationally Predicted Spectroscopic Data vs. Experimental Validation This table outlines the process of spectroscopic prediction and validation. Specific predicted values for this compound are hypothetical.

| Spectroscopic Method | Computationally Predicted Data | Experimental Data for Validation | Purpose of Comparison |

| Infrared (IR) Spectroscopy | Vibrational frequencies (cm⁻¹) and intensities for C=O, N-H, C-N bonds. | Measured FT-IR spectrum. | Confirm functional groups, identify tautomeric form, and assess hydrogen bond strength. |

| ¹H NMR Spectroscopy | Chemical shifts (ppm) for protons on methyl groups, the central carbon, and the amine. | Measured ¹H NMR spectrum. | Assign peaks to specific protons and confirm the molecular structure and protonation state. |

| ¹³C NMR Spectroscopy | Chemical shifts (ppm) for carbonyl, backbone, and methyl carbons. | Measured ¹³C NMR spectrum. | Confirm the carbon skeleton of the molecule. |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths (predicts λ_max). | Measured UV-Vis absorption spectrum. | Identify the chromophore and understand the electronic transitions (e.g., n→π, π→π). |

Applications in Advanced Organic Synthesis and Material Science

Utility as a Synthetic Intermediate

The strategic placement of functional groups in 3-aminopentane-2,4-dione (B116643) hydrochloride makes it a highly sought-after intermediate in organic synthesis. Its ability to participate in a variety of chemical transformations allows for the efficient construction of diverse molecular frameworks.

Building Block in Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. 3-Aminopentane-2,4-dione hydrochloride provides a convenient entry point for the synthesis of a wide array of heterocyclic systems, including pyridines and pyrazoles.

The synthesis of substituted pyridines, for instance, can be achieved through condensation reactions. While specific examples directly utilizing this compound are not extensively documented in readily available literature, the general reactivity pattern of β-dicarbonyl compounds and amines suggests its potential in established synthetic routes like the Hantzsch pyridine (B92270) synthesis or variations thereof. In such a reaction, the dicarbonyl component would react with an aldehyde and a nitrogen source to construct the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine.

A more directly applicable and well-documented use of 1,3-dicarbonyl compounds is in the synthesis of pyrazoles. The Knorr pyrazole (B372694) synthesis and related methodologies involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgnih.govyoutube.commdpi.com In this context, 3-aminopentane-2,4-dione can react with hydrazines to yield substituted pyrazoles. The amino group at the 3-position can introduce further functionality into the resulting pyrazole ring, opening avenues for the synthesis of diverse derivatives.

| Reactant 1 | Reactant 2 | Heterocyclic Product | Reaction Type |

| 3-Aminopentane-2,4-dione | Hydrazine | Substituted Pyrazole | Knorr Pyrazole Synthesis |

| 3-Aminopentane-2,4-dione | Aldehyde, Ammonia (B1221849) | Substituted Dihydropyridine | Hantzsch Dihydropyridine Synthesis |

Precursor for Complex Molecular Architectures

The reactivity of this compound extends beyond the synthesis of simple heterocycles, positioning it as a valuable precursor for more intricate molecular structures, often through multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.netrsc.org

The presence of both nucleophilic (amine) and electrophilic (carbonyl) centers within the same molecule makes 3-aminopentane-2,4-dione an ideal candidate for MCRs. For example, a study on the reaction of a structurally similar compound, 3-ferrocenylmethylidene-2,4-pentanedione, with amidines demonstrated the formation of pyrimidine (B1678525) and piperidone derivatives through a three-component reaction. nih.gov This suggests that this compound could similarly participate in reactions with amidines and other reagents to generate complex heterocyclic systems. Such strategies are highly valuable for the rapid generation of libraries of diverse compounds for drug discovery and materials science research.

Role in Metal Coordination Chemistry

The ability of 3-aminopentane-2,4-dione to act as a ligand for metal ions is another significant facet of its chemical utility. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable coordination complexes with a variety of transition metals.

Ligand Design and Coordination Modes

3-Aminopentane-2,4-dione can coordinate to metal ions in several ways. The deprotonated enolate of the β-dicarbonyl moiety can act as a bidentate O,O'-donor, similar to the well-known acetylacetonate (B107027) (acac) ligand. Additionally, the amino group provides a nitrogen donor site. This allows the molecule to function as a bidentate N,O-donor ligand or potentially bridge between metal centers.

Furthermore, the amine group can be readily derivatized to form Schiff bases through condensation with aldehydes or ketones. researchgate.netmdpi.comaqa.org.arsci-hub.semdpi.com These Schiff base ligands, possessing an imine (-C=N-) linkage, offer enhanced coordination capabilities and steric and electronic tunability. The resulting multidentate ligands can form stable complexes with transition metals, exhibiting diverse coordination geometries such as octahedral or square planar, depending on the metal ion and the specific ligand structure. nih.govlibretexts.orglumenlearning.com

| Donor Atoms | Potential Coordination Mode |

| O, O' (from β-dicarbonyl) | Bidentate |

| N (from amino group), O (from carbonyl) | Bidentate |

| N (from imine), O (from carbonyl) - Schiff Base | Bidentate |

| N, N', O, O' (from dimeric Schiff Base) | Tetradentate |

Chelating Properties in Organometallic Catalysis

Metal complexes derived from 3-aminopentane-2,4-dione and its Schiff base derivatives hold significant promise in the field of organometallic catalysis. The chelate effect, where a multidentate ligand binds to a central metal ion to form a ring structure, imparts enhanced stability to the resulting complex. This stability is often crucial for a catalyst's performance and longevity.

Schiff base metal complexes are known to be effective catalysts for a wide range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.commdpi.comresearchgate.net By carefully designing the ligand framework through the choice of the aldehyde or ketone used for Schiff base formation, it is possible to tune the steric and electronic properties of the metal center. This, in turn, can influence the activity and selectivity of the catalyst. For instance, chiral Schiff base ligands derived from 3-aminopentane-2,4-dione could be employed in asymmetric catalysis to produce enantiomerically enriched products, which are of high value in the pharmaceutical industry. rsc.orgnih.govresearchgate.net

Contributions to Biocatalysis and Enzymatic Transformations (Chemical Biology Perspective)

From a chemical biology perspective, this compound can be viewed as a substrate or a building block for molecules that interact with biological systems. Its structural similarity to natural amino acids and keto compounds makes it a potential candidate for enzymatic transformations.

Furthermore, the ester derivatives of related amino acids are known to undergo enzymatic hydrolysis catalyzed by lipases or proteases. researchgate.net This suggests that appropriately modified derivatives of 3-aminopentane-2,4-dione could serve as substrates for hydrolytic enzymes, potentially enabling kinetic resolutions to access enantiomerically pure forms of the compound or its derivatives. The exploration of this compound within enzymatic systems could lead to the development of novel biocatalytic routes for the synthesis of valuable chiral molecules.

| Enzyme Class | Potential Transformation |

| Transaminases | Transfer of the amino group to a keto acceptor or amination of the carbonyl groups. |

| Hydrolases (e.g., Lipases, Proteases) | Hydrolysis of ester derivatives for kinetic resolution. |

| Oxidoreductases | Reduction of the carbonyl groups or oxidation of the amino group. |

Based on a comprehensive review of available scientific literature, it is not possible to provide an article on "this compound" that specifically details its applications as a substrate for transaminase enzymes, in the synthesis of chiral amines and amino alcohols, or as a precursor for advanced materials like soluble imides and imines.

Extensive searches have yielded general information about the fields of biocatalysis with transaminases, the synthesis of chiral molecules, and the use of related dione (B5365651) compounds in material science. However, no specific research findings, data, or detailed discussions were found that directly link the compound This compound to these precise applications.

Therefore, to adhere to the strict requirements of providing scientifically accurate and verifiable information, this article cannot be generated as requested. Fulfilling the request would require fabricating research data and applications that are not supported by the current scientific record.

Exploration of Chemical Biology and Mechanistic Insights

Investigation of Molecular Interactions with Biological Targets

The β-dicarbonyl moiety present in 3-Aminopentane-2,4-dione (B116643) is a key structural feature that can participate in various biological interactions, most notably enzyme inhibition through metal chelation.

While specific inhibitory data for 3-Aminopentane-2,4-dione hydrochloride is not extensively documented, the broader class of β-dicarbonyl derivatives has been investigated as inhibitors of zinc metalloproteases like Aminopeptidase N (APN/CD13). nih.gov APN/CD13 is overexpressed in tumor cells and plays a significant role in tumor development and metastasis. nih.gov

The proposed mechanism of inhibition by β-dicarbonyl compounds involves the chelation of the zinc ion within the enzyme's active site. nih.gov This interaction blocks the enzyme's catalytic activity. The β-dicarbonyl group acts as a zinc-binding group (ZBG), which is a crucial component for the inhibitory potential of these molecules against zinc-dependent enzymes. nih.gov The design and synthesis of novel β-dicarbonyl derivatives have identified compounds with moderate to good inhibitory activities against APN, highlighting the potential of this chemical scaffold in developing new anti-tumor agents. nih.gov

Inhibition of APN can lead to an "amino acid deprivation response" in cancer cells, a stress response that activates pro-apoptotic pathways, ultimately causing cancer cell death. researchgate.netmdpi.com

Table 1: Key Concepts in APN/CD13 Inhibition by Related β-Dicarbonyl Compounds

| Concept | Description |

|---|---|

| Target Enzyme | Aminopeptidase N (APN), also known as CD13, a zinc metallopeptidase. researchgate.netmdpi.com |

| Role of APN in Cancer | Overexpressed in various cancer cells, contributing to tumor growth, metastasis, and angiogenesis. nih.govnih.gov |

| Inhibition Mechanism | The β-dicarbonyl moiety acts as a Zinc Binding Group (ZBG), chelating the Zn2+ ion in the active site of the enzyme. nih.gov |

| Cellular Consequence | Inhibition can induce an amino acid deprivation response, leading to apoptosis in cancer cells. researchgate.netmdpi.com |

Compounds structurally related to 3-Aminopentane-2,4-dione, specifically enaminones, have been shown to interact with neurotransmitter receptors. A series of enaminone esters and amides have been identified as potent allosteric modulators of the γ-aminobutyric acidA (GABAA) receptor. acs.orgacs.org These compounds bind to a novel site on the GABAA receptor, distinct from the binding sites for benzodiazepines, GABA, and neuroactive steroids. acs.orgacs.org Their action as positive allosteric modulators was confirmed by electrophysiological measurements, indicating their potential for development as anxiolytics or anticonvulsants. acs.orgmdpi.com

Additionally, molecular docking studies have explored the interaction of anticonvulsant enaminones with voltage-gated sodium (Nav) channels, suggesting another potential receptor-level interaction for this class of compounds. researchgate.net

Elucidation of Biological Pathways Affected by Chemical Interaction

The biological effects of this compound and its analogs are not fully elucidated. However, based on the reactivity of the α,β-unsaturated carbonyl system present in its enamine tautomer, potential interactions with key biological pathways can be inferred.

There is limited direct evidence linking this compound to specific perturbations in carbon metabolism. However, α,β-unsaturated carbonyl compounds, in general, are known to be reactive electrophiles that can undergo Michael addition reactions with cellular nucleophiles, such as the thiol groups in cysteine residues of proteins. acs.org This reactivity could potentially lead to the alkylation of enzymes involved in metabolic pathways, thereby altering their function.

Similar to carbon metabolism, direct evidence for the disruption of cytoskeleton formation by this compound is scarce. The potential for such an effect would likely stem from the non-specific alkylation of cysteine residues in cytoskeletal proteins like tubulin, a mechanism observed for some α,β-unsaturated carbonyl compounds.

Structure-Activity Relationships in Biologically Relevant Scaffolds

The biological activity of β-amino-α,β-unsaturated ketones and related enaminones is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided insights into the features that govern their interactions with biological targets.

For enaminone amides acting as GABAA receptor modulators, SAR studies have shown that lipophilicity plays a positive role in their potency. acs.org For instance, the cyclobutyl amide derivative was found to be the most potent in one study, with an IC50 of 7 nM for the inhibition of [35S]TBPS binding. acs.orgacs.org

In the context of antimicrobial activity, quantitative structure-activity relationship (QSAR) studies of β-amino carbonyl compounds have revealed correlations between their physical properties and their ability to inhibit the growth of bacteria like E. coli. uobasrah.edu.iq These studies found an inverse relationship between the energy of the lowest unoccupied molecular orbital (ELUMO) and antibacterial activity, suggesting that a lower ELUMO energy enhances the compound's effectiveness. uobasrah.edu.iq

The toxicity of α,β-unsaturated ketones is also influenced by the substituents on the carbon-carbon double bond. researchgate.net Substitutions at the α or β positions can alter the electron density of the molecule and, consequently, its reactivity and toxic potency. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Bestatin |

Despite a comprehensive search for information, there is currently a lack of publicly available scientific literature detailing the specific use of This compound in the design and synthesis of biologically active probes.

While the foundational structure of this compound, a substituted dione (B5365651) with a primary amine, suggests theoretical potential for such applications, documented research to this effect is not readily accessible. The fields of chemical biology and medicinal chemistry often utilize scaffolds like 1,3-diones and primary amines to construct a variety of probes and therapeutic agents. For instance, the dicarbonyl moiety can participate in the formation of diverse heterocyclic systems, and the amino group provides a reactive handle for conjugation to other molecules.

However, without specific studies on this compound, any discussion on its role in the design and synthesis of biologically active probes would be speculative and fall outside the scope of established scientific findings. Further research and publication in this specific area would be necessary to provide the detailed, evidence-based information required for a thorough exploration of this topic.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The synthesis of β-aminoketones is a well-established area of organic chemistry, yet the pursuit of more efficient, sustainable, and versatile methods continues. rsc.org For 3-Aminopentane-2,4-dione (B116643) hydrochloride, future research will likely focus on developing novel synthetic strategies that offer improvements in yield, purity, and environmental impact over traditional methods.

Key Research Thrusts:

Catalytic Three-Component Reactions: One-pot, three-component Mannich reactions, which involve the condensation of a ketone, an aldehyde, and an amine, are a cornerstone for β-aminoketone synthesis. mdpi.com Future work may explore novel catalysts, such as nanomaterials or organocatalysts, to improve the efficiency and selectivity of these reactions under milder conditions. rsc.org

Metal-Free Synthesis: There is a growing trend towards developing metal-free synthetic methods to avoid potential contamination of the final product with residual metals. A promising route is the reductive hydroamination of ynones, which offers a rapid and straightforward conversion of starting materials into β-aminoketones under very mild, metal-free conditions. rsc.org

Flow Chemistry: The application of continuous flow technology can offer significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for 3-Aminopentane-2,4-dione hydrochloride could lead to higher throughput and more consistent product quality.

Alternative Starting Materials: Research into alternative, more readily available, or renewable starting materials is a key aspect of green chemistry. One innovative approach involves the direct synthesis of β-aminoketones from amides via a sequential nucleophilic substitution and Michael reaction, which increases efficiency by reducing the number of synthetic steps. organic-chemistry.orgnih.gov

Table 1: Physicochemical Properties of this compound This interactive table summarizes key identifiers and properties of the compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5440-20-0 | chemscene.comachemblock.comnih.gov |

| Molecular Formula | C5H10ClNO2 | chemscene.comachemblock.comscbt.com |

| Molecular Weight | 151.59 g/mol | nih.govscbt.com |

| IUPAC Name | 3-aminopentane-2,4-dione;hydrochloride | achemblock.comnih.gov |

| Synonyms | 3-Amino-2,4-pentanedione hydrochloride | sigmaaldrich.comchemspider.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | NEBCBDIHXZRFNY-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Exploration of Undiscovered Reactivity

The bifunctional nature of this compound, possessing both amino and diketone moieties, makes it a versatile building block in organic synthesis. researchgate.net While its basic reactivity is understood, there remains significant potential to uncover novel chemical transformations.

Areas for Future Exploration:

Heterocycle Synthesis: β-Aminoketones are crucial precursors for a wide array of heterocyclic compounds. researchgate.net Future research could explore the reactivity of this compound with various reagents to synthesize novel and potentially bioactive heterocycles like pyrimidines, piperidones, or quinolines. nih.govresearchgate.net

Asymmetric Transformations: The development of stereoselective reactions is a major goal in modern organic synthesis. Investigating the asymmetric reduction of the ketone groups or the stereoselective functionalization of the α-carbon could lead to the synthesis of chiral derivatives with specific biological activities.

Polymer Chemistry: The compound could potentially serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The amino and ketone groups offer sites for polymerization reactions, potentially leading to materials with unique properties.

Cope Elimination: The β-aminoketone structure can be a precursor to reactive vinyl ketones through a Cope elimination process. researchgate.net Exploring this reactivity could open pathways to other classes of compounds.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and dynamic properties of this compound is fundamental for its development and application. While standard spectroscopic techniques like NMR and IR are routinely used, advanced methods can provide deeper insights.

Emerging Characterization Methods:

2D and 3D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity of complex molecules. numberanalytics.comyoutube.com Applying these advanced NMR techniques can confirm the precise structure and conformation of this compound in solution. numberanalytics.com

Solid-State NMR (ssNMR): To understand the structure and packing of the compound in its solid form, ssNMR is an invaluable tool. It can provide information on polymorphism, which can be critical for pharmaceutical applications.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can confirm the elemental composition of the molecule and its fragments. numberanalytics.com This is crucial for verifying the identity and purity of the compound.

Computational Spectroscopy: Combining experimental spectroscopic data with quantum chemical calculations can provide a more detailed understanding of the molecule's properties, such as its vibrational modes and electronic transitions.

Table 2: Overview of Advanced Spectroscopic Techniques for Characterization This interactive table outlines advanced spectroscopic methods and the specific information they can provide for this compound.

| Technique | Information Provided | Potential Application |

|---|---|---|

| 2D NMR (e.g., COSY, HSQC) | Detailed molecular connectivity, proton-carbon correlations, and spatial relationships. | Unambiguous structural elucidation and conformational analysis in solution. numberanalytics.comyoutube.com |

| Solid-State NMR (ssNMR) | Information on crystal packing, polymorphism, and molecular dynamics in the solid state. | Characterization of the solid form, crucial for material and pharmaceutical science. youtube.com |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirmation of identity, purity assessment, and structural elucidation of fragments. numberanalytics.com |

| Chiroptical Spectroscopy (e.g., CD, VCD) | Information on the stereochemistry and absolute configuration of chiral derivatives. | Determination of enantiomeric purity and conformation of chiral analogs. |

Integration with Machine Learning for Property Prediction

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical and materials research. sapiosciences.com By training algorithms on existing chemical data, ML models can predict the properties of new or uncharacterized compounds with increasing accuracy. researchgate.netnih.gov

Potential ML Applications:

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound based on their structural features. This can accelerate the discovery of new drug candidates.

ADMET Prediction: In drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. nih.gov ML models can be used to screen virtual libraries of derivatives to identify those with favorable pharmacokinetic and safety profiles. nih.gov

Physicochemical Property Prediction: ML can predict fundamental properties such as solubility, melting point, and stability, which is valuable for process development and formulation. taylorfrancis.com

Reaction Optimization: Machine learning algorithms can be used to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize the yield and purity of the synthesis of this compound.

Table 3: Machine Learning Models for Property Prediction This interactive table describes various machine learning models and their potential predictive applications for this compound and its analogs.

| Machine Learning Model | Application Area | Predicted Properties |

|---|---|---|

| Random Forest | Drug Discovery, Materials Science | Biological activity (QSAR), ADMET properties, solubility. nih.gov |

| Artificial Neural Networks (ANN) | Drug Discovery, Process Chemistry | Permeability, reaction outcomes, pharmacokinetic parameters. nih.gov |

| Support Vector Machines (SVM) | QSAR, Toxicology | Toxicity, classification of active vs. inactive compounds. nih.gov |

| Kernel Ridge Regression | Materials Science | Detonation properties, density, heat of formation for energetic materials. researchgate.net |

Expanding Applications in Catalysis and Chemical Biology

The unique structural features of this compound suggest its potential for a range of applications, particularly in catalysis and chemical biology, building upon the known utility of the β-aminoketone scaffold.

Future Application Frontiers:

Ligand Development for Catalysis: The diketone moiety is an excellent chelator for metal ions. The compound and its derivatives could serve as ligands for transition metal catalysts used in various organic transformations.

Probes for Chemical Biology: By attaching a fluorescent tag or a reactive group, derivatives of this compound could be developed as chemical probes to study biological processes or to label specific proteins or enzymes.

Precursor for Bioactive Molecules: The β-aminoketone core is present in numerous pharmaceuticals with diverse activities, including vasodilators, antidiabetics, and antivirals. researchgate.netresearchgate.netrsc.org This makes this compound an attractive starting point for the synthesis of new therapeutic agents. researchgate.netresearchgate.net For example, β-aminoketones are precursors to β-amino acids, which are important components of bioactive peptides. mdpi.com

Development of Novel Antimicrobials: Given the known antibacterial and antifungal activities of some β-aminoketones, synthesizing and screening a library of derivatives of this compound could lead to the discovery of new antimicrobial agents. researchgate.net

常见问题

Q. What are the established synthetic routes for 3-Aminopentane-2,4-dione hydrochloride, and what are their yields?

The compound can be synthesized via nucleophilic substitution. A representative method involves refluxing 3-chloropentane-2,4-dione with aminoguanidine hydrochloride in absolute ethanol for 24 hours, yielding ~40% . Alternative routes may use primary amines or ammonia under controlled pH to avoid side reactions. Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature (60–80°C minimizes decomposition), and stoichiometric ratios (1:1.2 amine:chlorinated precursor). Purity is typically confirmed via melting point analysis and LC-MS .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires a multi-technique approach:

- NMR : H NMR should show characteristic peaks for the aminopentane backbone (δ 1.8–2.1 ppm for methyl groups, δ 3.2–3.5 ppm for amine protons) and ketone moieties (δ 2.4–2.6 ppm) .

- LC-MS : A molecular ion peak at m/z 164.1 (free base) and a chloride adduct at m/z 200.1 confirms molecular weight .

- FT-IR : Stretching vibrations at 1680–1720 cm (C=O) and 3300–3500 cm (N-H) validate functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

Store in a tightly sealed, light-resistant container at 2–8°C under inert gas (e.g., argon). Desiccants like silica gel prevent hydrolysis. Stability studies indicate <2% degradation over 12 months under these conditions, as extrapolated from analogous dione hydrochlorides .

Q. How should researchers assess purity and quantify related substances?

Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, gradient elution). Detect impurities at 210 nm. Acceptance criteria: ≥98% purity, with related substances (e.g., unreacted chlorinated precursor) ≤0.5% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Design a factorial experiment varying:

- Temperature : Test 60°C vs. 80°C to balance reaction rate vs. decomposition.

- Catalyst : Add 1 mol% iodine to enhance nucleophilicity of the amine group .

- Solvent : Compare ethanol, DMF, and THF for polarity effects.

Monitor progress via TLC (R = 0.3 in ethyl acetate/hexane, 1:1) and optimize using response surface methodology (RSM) .

Q. What analytical strategies resolve structural ambiguities in derivatives or degradation products?

Q. How can structure-activity relationships (SAR) be explored for biological applications?

Design analogs with substitutions at the amine or ketone positions. For example:

Q. What methodologies identify degradation pathways under accelerated stability conditions?

- Forced degradation : Expose the compound to heat (40°C/75% RH), acid (0.1M HCl), base (0.1M NaOH), and UV light.

- LC-MS/MS : Identify major degradation products (e.g., hydrolyzed dione or N-oxide derivatives).

- Kinetic modeling : Calculate activation energy (E) using Arrhenius plots to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。